Epa-CoA
Description
Structure
2D Structure
Properties
CAS No. |
121935-04-4 |
|---|---|
Molecular Formula |
C41H64N7O17P3S |
Molecular Weight |
1052.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4E,7E,10E,13E,16E)-icosa-4,7,10,13,16-pentaenethioate |
InChI |
InChI=1S/C41H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h6-7,9-10,12-13,15-16,18-19,28-30,34-36,40,51-52H,4-5,8,11,14,17,20-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b7-6+,10-9+,13-12+,16-15+,19-18+/t30-,34-,35-,36+,40-/m1/s1 |
InChI Key |
QBCOIRBQTCIPGA-WYQRDQHPSA-N |
Isomeric SMILES |
CCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCC=CCC=CCC=CCC=CCC=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyms |
coenzyme A, eicosapentaenoic acid- eicosapentaenoic acid-CoA eicosapentaenoic acid-coenzyme A EPA-COA |
Origin of Product |
United States |
Biosynthesis of Eicosapentaenoic Acid Coenzyme a
De Novo Synthesis Pathways of Eicosapentaenoic Acid Precursors
The journey to EPA biosynthesis begins with the formation of its fundamental precursors. This process, known as de novo synthesis, relies on the central metabolic pathways of the cell to provide the necessary building blocks.
Contributions of Central Carbon Metabolism to Acetyl-Coenzyme A and Malonyl-Coenzyme A Pools
The primary precursor for fatty acid synthesis is acetyl-coenzyme A (acetyl-CoA), a central molecule in metabolism derived from the breakdown of carbohydrates, fatty acids, and amino acids. youtube.comnih.gov During glycolysis, glucose is converted to pyruvate, which is then transported into the mitochondria and oxidatively decarboxylated to form acetyl-CoA. nih.gov This mitochondrial acetyl-CoA can be used for energy production in the citric acid cycle or exported to the cytoplasm for fatty acid synthesis after being converted to citrate. nih.govresearchgate.net
Polyketide Synthase Pathway for Eicosapentaenoic Acid Generation in Marine Organisms
In many marine bacteria and some microalgae, a distinct anaerobic pathway known as the polyketide synthase (PKS) pathway is responsible for the synthesis of EPA. nih.govnih.govwikipedia.org This pathway is catalyzed by a large, multifunctional enzyme complex called polyketide synthase. nih.govwikipedia.org The PKS system utilizes acetyl-CoA and malonyl-CoA as building blocks in a series of repetitive reactions. wikipedia.orgresearchgate.net
The PKS enzyme complex contains several catalytic domains that work in concert. Key among these are:
Ketoacyl Synthase (KS): This domain catalyzes the condensation of an acyl group (the growing fatty acid chain) with a malonyl group, extending the carbon chain by two carbons. wikipedia.orgwikipedia.org
Ketoacyl Reductase (KR): This domain reduces the β-keto group formed during the condensation reaction to a β-hydroxy group. researchgate.netjmb.or.kr
Dehydrase (DH): This domain removes a water molecule from the β-hydroxyacyl intermediate, creating a double bond. researchgate.netjmb.or.kr
The synthesis of the polyunsaturated fatty acid chain in the PKS pathway involves a repetitive cycle of condensation, reduction, and dehydration reactions. researchgate.netnih.gov Unlike the typical fatty acid synthesis pathway, the PKS pathway can introduce double bonds during the elongation process through the action of specific isomerase domains. researchgate.net This allows for the direct synthesis of polyunsaturated fatty acids like EPA without the need for separate desaturase enzymes. The process begins with the condensation of acetyl-CoA with malonyl-CoA, and with each subsequent cycle, the chain is elongated by two carbons derived from malonyl-CoA, with specific reduction and dehydration steps determining the final structure of the fatty acid. researchgate.net
Aerobic Eukaryotic Pathway for Eicosapentaenoic Acid Synthesis
In most eukaryotes, including microalgae, mosses, fungi, and animals, EPA is synthesized through an aerobic pathway involving a series of desaturation and elongation steps. nih.govwikipedia.orgresearchgate.net This pathway starts with a pre-existing C18 polyunsaturated fatty acid, typically alpha-linolenic acid (ALA).
The conversion of ALA to EPA involves the sequential action of desaturase and elongase enzymes. pnas.org The key desaturation steps are catalyzed by:
Delta-6 Desaturase (Δ6D): This enzyme introduces a double bond at the sixth carbon position from the carboxyl end of the fatty acid. It converts ALA (18:3n-3) to stearidonic acid (SDA, 18:4n-3). mdpi.commdpi.com This is often the rate-limiting step in the pathway. mdpi.com
Delta-5 Desaturase (Δ5D): Following elongation of SDA to eicosatetraenoic acid (ETA, 20:4n-3), this enzyme introduces a double bond at the fifth carbon position, converting ETA into eicosapentaenoic acid (EPA, 20:5n-3). nih.govmdpi.commdpi.comahajournals.org
Some organisms, like the zebrafish, possess a bifunctional desaturase enzyme that can perform both Δ6 and Δ5 desaturation activities. nih.govpnas.org
Data Tables
Table 1: Key Enzymes in Eicosapentaenoic Acid Biosynthesis
| Enzyme/Domain | Pathway | Function |
| Acetyl-CoA Carboxylase | Central Carbon Metabolism | Catalyzes the formation of malonyl-CoA from acetyl-CoA. youtube.comyoutube.com |
| Ketoacyl Synthase (KS) | Polyketide Synthase Pathway | Condenses the growing acyl chain with malonyl-CoA. wikipedia.orgwikipedia.org |
| Ketoacyl Reductase (KR) | Polyketide Synthase Pathway | Reduces the β-keto group to a β-hydroxy group. researchgate.netjmb.or.kr |
| Dehydrase (DH) | Polyketide Synthase Pathway | Dehydrates the β-hydroxyacyl intermediate to form a double bond. researchgate.netjmb.or.kr |
| Delta-6 Desaturase (Δ6D) | Aerobic Eukaryotic Pathway | Introduces a double bond at the Δ6 position of C18 fatty acids. mdpi.commdpi.com |
| Delta-5 Desaturase (Δ5D) | Aerobic Eukaryotic Pathway | Introduces a double bond at the Δ5 position of C20 fatty acids. nih.govmdpi.commdpi.comahajournals.org |
Table 2: Comparison of EPA Biosynthesis Pathways
| Feature | Polyketide Synthase (PKS) Pathway | Aerobic Eukaryotic Pathway |
| Organisms | Marine bacteria, some microalgae nih.govnih.gov | Most eukaryotes (microalgae, fungi, animals) nih.govwikipedia.orgresearchgate.net |
| Oxygen Requirement | Anaerobic wikipedia.org | Aerobic nih.gov |
| Starting Substrate | Acetyl-CoA and Malonyl-CoA wikipedia.orgresearchgate.net | Alpha-linolenic acid (ALA) |
| Key Enzymes | Polyketide Synthase complex (KS, KR, DH domains) wikipedia.orgresearchgate.netjmb.or.kr | Desaturases (Δ6D, Δ5D) and Elongases pnas.orgmdpi.commdpi.com |
| Mechanism | Repetitive condensation, reduction, and dehydration cycles researchgate.net | Stepwise desaturation and elongation pnas.org |
Chain Elongation Reactions Mediated by Elongase Enzymes
The synthesis of the 20-carbon backbone of eicosapentaenoic acid involves a series of chain elongation reactions catalyzed by a family of enzymes known as elongases. These enzymes are crucial for extending the length of fatty acid chains. The metabolism of EPA and its precursor, α-linolenic acid (ALA), to longer chain polyunsaturated fatty acids (PUFAs) such as docosahexaenoic acid (DHA), involves specific elongase enzymes. plos.org
Two key elongases, Elovl5 and Elovl2, play significant roles in the elongation of C20 and C22 PUFAs. plos.org Both Elovl5 and Elovl2 can catalyze the elongation of EPA (20:5n-3) to docosapentaenoic acid (DPA; 22:5n-3). nih.govflinders.edu.au However, a critical distinction in their function lies in the subsequent elongation step. Only Elovl2 is capable of efficiently elongating DPA to 24:5n-3, which is the direct precursor for DHA synthesis. nih.govnih.gov This functional specificity highlights Elovl2 as a crucial enzyme in the pathway for producing very-long-chain omega-3 fatty acids. nih.govbiorxiv.org
Studies in rats have shown that while both Elovl2 and Elovl5 have similar affinities for EPA, their expression levels can differ significantly in various tissues, such as the liver and heart, suggesting tissue-specific regulation of this pathway. plos.org The molecular basis for the differing substrate specificities between Elovl5 and Elovl2 has been pinpointed to specific amino acid residues within their transmembrane domains. nih.govnih.gov For instance, a cysteine residue at position 217 in rat Elovl2 is critical for its ability to elongate DPA, a function that is absent in Elovl5 which possesses a tryptophan at the equivalent position. nih.govnih.gov
In some organisms, other elongases, such as the Δ6 fatty acid elongase (NoΔ6-FAE) found in the marine alga Nannochloropsis oceanica, are involved in the conversion of C18 PUFAs to the C20 PUFAs necessary for EPA biosynthesis. bohrium.comnih.gov
Enzymatic Activation of Eicosapentaenoic Acid to Eicosapentaenoyl-Coenzyme A
For eicosapentaenoic acid to be metabolically active and participate in various cellular processes, it must first be "activated." This activation is achieved through its conversion to eicosapentaenoyl-coenzyme A, a reaction catalyzed by long-chain acyl-coenzyme A synthetases (ACSLs). wikipedia.org
Characterization of Long-Chain Acyl-Coenzyme A Synthetases (ACSLs) Activity
Long-chain acyl-CoA synthetases are a family of enzymes responsible for the activation of fatty acids with chain lengths of 12 to 20 carbons. nih.gov This activation is a crucial initial step for fatty acids to enter both catabolic (e.g., β-oxidation for energy production) and anabolic (e.g., synthesis of complex lipids like triacylglycerols and phospholipids) pathways. wikipedia.org By converting free fatty acids into their acyl-CoA thioesters, ACSLs effectively trap these molecules within the cell and direct them towards specific metabolic fates. nih.gov There are five main isoforms of ACSL in mammals: ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6. nih.gov These isoforms exhibit distinct tissue distributions and subcellular localizations, which contributes to their specialized roles in fatty acid metabolism. nih.govnih.gov
Isoform-Specific Substrate Preferences of Acyl-Coenzyme A Synthetases for Eicosapentaenoic Acid
The various isoforms of ACSL display distinct preferences for different fatty acid substrates. nih.govcore.ac.uk Research has shown that these preferences can be influenced by the cellular environment, such as the composition of the cell membrane. nih.govnih.gov
With respect to eicosapentaenoic acid, studies have demonstrated that different ACSL isoforms have varying activities. For instance, in rat aorta, the acyl-CoA synthetase activity for EPA was found to be higher than that for arachidonic acid. nih.gov Furthermore, research on human ACSL6 variants has revealed significant differences in their preference for polyunsaturated fatty acids. ACSL6V2 shows a strong preference for docosapolyenoic acids like DHA and docosapentaenoic acid (DPA), while ACSL6V1 prefers octadecapolyenoic acids. jst.go.jp Kinetic studies have indicated that ACSL6V2 has a much higher affinity for DHA, a structurally similar fatty acid to EPA, compared to ACSL6V1. jst.go.jp ACSL4 has also been identified as having a preference for highly unsaturated fatty acids. jst.go.jp
Table 1: Substrate Preferences of Human ACSL6 Variants
| ACSL6 Variant | Preferred Substrates | Relative Affinity for Docosapolyenoic Acids |
| ACSL6V1 | Octadecapolyenoic acids (e.g., linoleic acid) | Lower |
| ACSL6V2 | Docosapolyenoic acids (e.g., DHA, DPA) | Higher |
This table summarizes the general substrate preferences of human ACSL6 variants, highlighting the higher affinity of ACSL6V2 for long-chain omega-3 fatty acids like DHA, which is structurally related to EPA.
Adenylation and Thioesterification Mechanisms in Acyl-Coenzyme A Formation
The conversion of a free fatty acid to its acyl-CoA derivative by ACSL is a two-step process. wikipedia.orgresearchgate.net
Adenylation: In the first step, the fatty acid carboxyl group attacks the alpha-phosphate of an ATP molecule. This results in the formation of a fatty acyl-adenylate (acyl-AMP) intermediate and the release of pyrophosphate (PPi). wikipedia.orgyoutube.com
Thioesterification: In the second step, the thiol group of coenzyme A attacks the acyl-AMP intermediate. This displaces the AMP and forms a high-energy thioester bond, resulting in the final product, fatty acyl-CoA. wikipedia.orgresearchgate.net
This two-half-reaction mechanism is facilitated by a domain alternation strategy within the enzyme, where the C-terminal domain rotates to accommodate the different stages of the reaction. researchgate.net
General Coenzyme A Biosynthesis Pathway and its Rate-Limiting Steps
The availability of coenzyme A is fundamental for the activation of fatty acids, including eicosapentaenoic acid. The biosynthesis of coenzyme A itself is a multi-step pathway that begins with the vitamin pantothenate (Vitamin B5). nih.gov In mammals and other organisms, the pathway involves the phosphorylation of pantothenate, condensation with cysteine, and subsequent enzymatic modifications to produce the final coenzyme A molecule. nih.govresearchgate.net
Enzymology of Eicosapentaenoic Acid Coenzyme a Metabolism
Functional Dynamics and Regulation of Acyl-Coenzyme A Synthetases
The conversion of free fatty acids into their metabolically active acyl-CoA thioesters is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or acyl-CoA ligases. wikipedia.org This activation is a prerequisite for their participation in most anabolic and catabolic pathways. wikipedia.org The long-chain acyl-CoA synthetase (ACSL) subfamily is primarily responsible for the activation of fatty acids with 12 to 20 carbon atoms, including EPA. nih.gov
Determination of Kinetic Parameters (e.g., Apparent K_m, V_max) for Eicosapentaenoic Acid
The kinetic parameters, namely the Michaelis constant (K_m) and maximum velocity (V_max), are fundamental to understanding the efficiency and substrate preference of an enzyme. The K_m value represents the substrate concentration at which the enzyme operates at half of its maximum velocity, providing an indication of the enzyme's affinity for the substrate. A lower K_m suggests a higher affinity. V_max reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.
While extensive research has been conducted on the kinetic properties of various ACSL isoforms with different fatty acid substrates, specific K_m and V_max values for eicosapentaenoic acid are not consistently reported across the scientific literature. Studies have shown that ACSL isoforms exhibit distinct but overlapping substrate preferences. nih.gov For instance, some research indicates that certain ACSL isoforms have a preference for arachidonic acid, a closely related polyunsaturated fatty acid. nih.gov However, direct and comprehensive comparative kinetic data for EPA across all ACSL isoforms remains an area requiring further investigation. The determination of these parameters is crucial for a precise understanding of how EPA is channeled into different metabolic pathways under various physiological conditions.
Allosteric Regulation and Feedback Inhibition Mechanisms
The activity of acyl-CoA synthetases is subject to intricate regulatory mechanisms to maintain cellular lipid homeostasis. One key mechanism is feedback inhibition, where the product of the enzymatic reaction, in this case, eicosapentaenoyl-CoA, can inhibit the enzyme's activity. This prevents the excessive accumulation of long-chain fatty acyl-CoA esters within the cell. nih.gov The intracellular concentration of free, unbound acyl-CoA esters is tightly controlled and is typically maintained in the low nanomolar range. nih.gov
Long-chain fatty acyl-CoAs can also act as allosteric regulators of other key metabolic enzymes. For example, they are known allosteric inhibitors of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. nih.govnih.gov This inhibition serves as a feedback mechanism to downregulate the synthesis of new fatty acids when there is an abundance of already activated fatty acids. Furthermore, long-chain fatty acyl-CoAs can allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. nih.govnih.gov This activation promotes fatty acid oxidation, thereby helping to balance the cellular energy state.
Subcellular Localization and Tissue-Specific Expression Profiles of ACSL Isoforms
The various ACSL isoforms exhibit distinct subcellular localizations and tissue-specific expression patterns, which provides a basis for their specialized roles in fatty acid metabolism. This differential distribution allows for the channeling of fatty acids, including EPA, into specific metabolic fates depending on the cellular context and the needs of the tissue. For instance, ACSL1 is highly expressed in adipose tissue, liver, and heart, while ACSL4 is prominently found in steroidogenic tissues and the brain. nih.gov The subcellular localization of these enzymes is also critical. For example, ACSLs are found on the endoplasmic reticulum, mitochondria, and peroxisomes, directing the activated fatty acids towards pathways such as triacylglycerol synthesis, beta-oxidation, or phospholipid remodeling. plos.org
Table 1: Subcellular Localization and Tissue-Specific Expression of Key ACSL Isoforms
| Isoform | Predominant Subcellular Localization | Key Tissue Expression |
|---|---|---|
| ACSL1 | Endoplasmic Reticulum, Mitochondria | Adipose tissue, Liver, Heart, Skeletal muscle |
| ACSL3 | Endoplasmic Reticulum | Brain, Liver |
| ACSL4 | Endoplasmic Reticulum, Peroxisomes | Steroidogenic tissues (adrenal, ovary, testis), Brain, Liver |
| ACSL5 | Mitochondria, Endoplasmic Reticulum | Small intestine, Liver, Adipose tissue |
| ACSL6 | Endoplasmic Reticulum | Brain, Heart |
This table provides a summary of the primary locations and tissues where these enzymes are found, based on various research findings.
Enzymes Utilizing Eicosapentaenoyl-Coenzyme A as a Substrate
Once synthesized, eicosapentaenoyl-CoA serves as a substrate for a variety of enzymes that direct it into different metabolic pathways. Two key enzymes in this regard are Acyl-Coenzyme A:1,2-Diacylglycerol Acyltransferase (DGAT) and Acyl-Coenzyme A:Cholesterol Acyltransferase (ACAT).
Acyl-Coenzyme A:1,2-Diacylglycerol Acyltransferase (DGAT) Activity and Inhibition by Eicosapentaenoyl-Coenzyme A
Acyl-Coenzyme A:1,2-diacylglycerol acyltransferase (DGAT) is a crucial enzyme in the synthesis of triacylglycerols (TAGs), catalyzing the final step where a fatty acyl-CoA is esterified to a diacylglycerol molecule. There are two main isoforms of this enzyme, DGAT1 and DGAT2, which exhibit different tissue distributions and substrate specificities.
Table 2: Effect of Eicosapentaenoyl-CoA on DGAT Activity
| Feature | Observation | Implication |
|---|---|---|
| Substrate Utilization | Eicosapentaenoyl-CoA is a substrate for DGAT but is often less preferred than oleoyl-CoA. | Reduced overall triacylglycerol synthesis in the presence of high EPA levels. |
| Inhibition Mechanism | Competitive inhibition for the active site of DGAT enzymes. | Eicosapentaenoyl-CoA can act as a competitive inhibitor, particularly for DGAT1. nih.gov |
| Metabolic Shift | Decreased incorporation into triacylglycerols. | Potential redirection of eicosapentaenoyl-CoA towards phospholipid synthesis or beta-oxidation. |
This table summarizes the observed effects of eicosapentaenoyl-CoA on the activity of DGAT enzymes.
Acyl-Coenzyme A:Cholesterol Acyltransferase (ACAT) Modulation by Eicosapentaenoyl-Coenzyme A
Acyl-Coenzyme A:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol with long-chain fatty acyl-CoAs to form cholesteryl esters. This process is vital for cellular cholesterol homeostasis, preventing the accumulation of toxic free cholesterol. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines. nih.govacs.org
Eicosapentaenoyl-CoA can modulate the activity of ACAT. Research indicates that while it can serve as a substrate for ACAT, it is generally a poorer substrate compared to oleoyl-CoA, particularly for the ACAT1 isoform. nih.govacs.org This can result in a decreased rate of cholesterol esterification in the presence of high concentrations of eicosapentaenoyl-CoA. The modulation of ACAT activity by eicosapentaenoyl-CoA is an important aspect of how EPA influences cellular cholesterol metabolism and can impact processes such as foam cell formation in atherosclerosis. nih.gov
Table 3: Modulation of ACAT Activity by Eicosapentaenoyl-CoA
| Feature | Observation | Implication |
|---|---|---|
| Substrate Preference | Eicosapentaenoyl-CoA is a less preferred substrate for ACAT1 compared to oleoyl-CoA. nih.govacs.org | Reduced rate of cholesterol esterification when EPA is abundant. |
| Isoform Specificity | The preference for different fatty acyl-CoAs can vary between ACAT1 and ACAT2. | The overall effect on cholesterol esterification depends on the tissue-specific expression of ACAT isoforms. |
| Cellular Impact | Decreased formation of cholesteryl esters. | Potential influence on cellular free cholesterol levels and related pathological processes. nih.gov |
This table outlines how eicosapentaenoyl-CoA influences the activity of ACAT enzymes.
Elongase and Desaturase Enzymes in Downstream Fatty Acid Conversion Pathways
The conversion of eicosapentaenoic acid-coenzyme A (EPA-CoA) into longer and more unsaturated omega-3 fatty acids, such as docosahexaenoic acid (DHA), is a multi-step process occurring within the endoplasmic reticulum and peroxisomes. This pathway involves a series of reactions catalyzed by fatty acid elongase and desaturase enzymes. nih.gov
The initial and often rate-limiting step in the endogenous biosynthesis of long-chain polyunsaturated fatty acids (LCPUFA) is the Δ6-desaturation of precursor fatty acids. nih.gov Following the formation of EPA, further elongation and desaturation steps are necessary to produce DHA. nih.govwikipedia.org The conversion process involves the following key enzymatic reactions:
Elongation: Fatty acid elongases, specifically the elongation of very long-chain fatty acids proteins (ELOVLs), are responsible for adding two-carbon units to the fatty acyl chain. researchgate.net This process is a four-enzyme coupled system, with the elongase performing the initial, rate-limiting condensation reaction. nih.gov
Desaturation: Desaturase enzymes introduce double bonds at specific positions within the fatty acyl chain. nih.govresearchgate.net In humans, these are typically "front-end" desaturases that add a double bond between an existing one and the carboxyl group. nih.gov The key desaturases in this pathway are Δ5-desaturase and Δ6-desaturase, encoded by the FADS gene cluster. nih.govwikipedia.org
| Enzyme Family | Specific Enzyme | Function | Significance |
|---|---|---|---|
| Desaturases | Δ5- and Δ6-desaturases (FADS) | Introduce double bonds into the fatty acyl chain. nih.govwikipedia.org | The initial Δ6-desaturation is often the rate-limiting step in LCPUFA biosynthesis. nih.gov |
| Elongases | Elongation of very long-chain fatty acids proteins (ELOVLs) | Catalyze the addition of two-carbon units to the fatty acyl chain. researchgate.net | Crucial for extending the carbon chain of EPA to form precursors for DHA. |
Enzymes Catalyzing Hydrolysis of Eicosapentaenoyl-Coenzyme A
The hydrolysis of eicosapentaenoyl-CoA (this compound) to free eicosapentaenoic acid (EPA) and coenzyme A (CoA) is catalyzed by a group of enzymes known as acyl-CoA thioesterases (ACOTs). nih.govebi.ac.uk This process is crucial for regulating the intracellular balance of fatty acyl-CoAs, free fatty acids, and CoA, thereby influencing various metabolic pathways. nih.govpnas.org
Characterization of Acyl-Coenzyme A Thioesterase Activity
Acyl-CoA thioesterases are a diverse family of enzymes found in various cellular compartments, including the cytosol, mitochondria, and peroxisomes. nih.govnih.gov They exhibit broad substrate specificity, hydrolyzing a range of acyl-CoAs, including those of short, medium, long, and very long-chain fatty acids, as well as bile acid-CoAs and prostaglandin-CoAs. pnas.orgnih.gov
ACOTs are broadly classified into two main types based on their molecular mass and structural characteristics: nih.gov
Type I ACOTs: These enzymes have a smaller molecular mass.
Type II ACOTs: These are larger, oligomeric enzymes.
Several ACOT isoforms have been identified, each with distinct tissue distribution and substrate preferences. For example, ACOT2, a mitochondrial enzyme, shows high activity towards medium- and long-chain acyl-CoAs, including myristoyl-CoA, palmitoyl-CoA, stearoyl-CoA, and arachidonoyl-CoA. wikipedia.org ACOT7, predominantly expressed in the brain, has a preference for long-chain acyl-CoAs. pnas.org Peroxisomal acyl-CoA thioesterases, such as PTE-2, play a key role in regulating peroxisomal lipid metabolism by hydrolyzing a wide range of substrates found within this organelle. nih.gov The activity of some ACOTs can be inhibited by free CoASH, suggesting a feedback mechanism to control their function. nih.gov
The hydrolysis of this compound by ACOTs is a significant step in lipid metabolism as it can terminate fatty acid oxidation and provide free fatty acids for other cellular processes or for transport out of organelles. ki.se
| Enzyme | Cellular Location | Substrate Preference | Known Functions |
|---|---|---|---|
| ACOT2 | Mitochondria | Medium- and long-chain acyl-CoAs. wikipedia.org | Hydrolyzes acyl-CoAs to regulate mitochondrial lipid metabolism. wikipedia.org |
| ACOT7 | Cytosol (highly expressed in brain) | Long-chain acyl-CoAs. pnas.org | May be involved in eicosanoid metabolism. pnas.org |
| PTE-2 (Peroxisomal Acyl-CoA Thioesterase 2) | Peroxisomes | Broad specificity including short- to long-chain acyl-CoAs and bile acid-CoAs. nih.gov | Key regulator of peroxisomal lipid metabolism. nih.gov |
Transcriptional and Post-Translational Regulation of Eicosapentaenoic Acid-Coenzyme A Metabolic Enzymes
The enzymes involved in the metabolism of eicosapentaenoic acid-coenzyme A (this compound) are subject to intricate regulation at both the transcriptional and post-translational levels. This ensures that their expression and activity are finely tuned to meet the cell's metabolic needs.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation and Gene Expression
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a central role in the transcriptional regulation of genes involved in lipid metabolism. nih.govfrontiersin.org Eicosapentaenoic acid (EPA) and its derivatives are known to be potent activators of PPARα. nih.govnih.gov
Upon activation by ligands like EPA, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.gov This binding initiates the transcription of genes encoding enzymes involved in fatty acid transport, oxidation, elongation, and desaturation. nih.govnih.gov
Studies have shown that EPA-rich oil can significantly alter the expression of genes related to fatty acid metabolism in a dose-dependent manner. nih.gov For example, EPA has been shown to induce the expression of genes regulated by PPARα in hepatocytes. nih.gov The activation of PPARα by EPA is a key mechanism by which this fatty acid regulates lipid homeostasis. nih.govnih.gov
Regulation of Acetyl-Coenzyme A Carboxylase (ACC) Activity and Expression
Acetyl-CoA carboxylase (ACC) is a crucial enzyme that catalyzes the formation of malonyl-CoA, a key building block for fatty acid synthesis and a potent inhibitor of mitochondrial fatty acid oxidation. frontiersin.orgnih.gov The regulation of ACC is complex, involving both transcriptional control and post-translational modifications.
Transcriptional Regulation: The expression of the two major isoforms of ACC, ACC1 and ACC2, is tissue-specific and responsive to hormonal and nutritional signals. nih.gov Polyunsaturated fatty acids, including EPA, are known to suppress the transcription of genes involved in de novo lipogenesis, including ACC. nih.gov This suppression is mediated, in part, through the regulation of transcription factors such as sterol regulatory element-binding protein 1 (SREBP-1). nih.gov
Post-Translational Regulation: The activity of ACC is rapidly modulated by allosteric effectors and reversible phosphorylation. nih.govnih.gov
Allosteric Regulation: Citrate acts as an allosteric activator of ACC. youtube.com
Phosphorylation: ACC is inactivated by phosphorylation, a process catalyzed by several kinases, most notably the AMP-activated protein kinase (AMPK). nih.gov When cellular energy levels are low (high AMP/ATP ratio), AMPK is activated and phosphorylates ACC, leading to its inactivation and a decrease in fatty acid synthesis. youtube.com Conversely, insulin (B600854) can lead to the dephosphorylation and activation of ACC through the action of protein phosphatases. youtube.com
These regulatory mechanisms ensure that fatty acid synthesis is active when energy and building blocks are plentiful and is suppressed during times of energy deficit.
| Enzyme/Factor | Regulatory Mechanism | Effect on this compound Metabolism |
|---|---|---|
| PPARα | Transcriptional activation by EPA. nih.govnih.gov | Increases expression of genes for fatty acid oxidation, elongation, and desaturation. nih.govnih.gov |
| Acetyl-CoA Carboxylase (ACC) | Transcriptional suppression by PUFAs (including EPA). nih.gov | Decreases de novo fatty acid synthesis. |
| Post-translational modification (phosphorylation/dephosphorylation). nih.govnih.gov | Rapidly modulates enzyme activity in response to cellular energy status and hormonal signals. |
Metabolic Pathways Involving Eicosapentaenoic Acid Coenzyme a
Oxidative Catabolism of Eicosapentaenoyl-Coenzyme A
When not utilized for the synthesis of complex lipids, eicosapentaenoyl-CoA is directed towards oxidative pathways in both mitochondria and peroxisomes to generate energy. The catabolism of this polyunsaturated fatty acid involves a series of enzymatic reactions collectively known as beta-oxidation.
Mitochondria are the primary sites for the beta-oxidation of most fatty acids. nih.gov For eicosapentaenoyl-CoA to be oxidized in the mitochondrial matrix, it must first be transported across the mitochondrial membranes via the carnitine shuttle system, which involves the enzyme carnitine palmitoyltransferase I (CPT-I). nih.govnih.gov
Research indicates that EPA is a preferred substrate for mitochondrial beta-oxidation compared to other long-chain polyunsaturated fatty acids like docosahexaenoic acid (DHA). nih.gov Studies in rat liver parenchymal cells and isolated mitochondria have shown that EPA is oxidized to a much greater extent than DHA. nih.gov This enhanced oxidation of EPA contributes significantly to its ability to lower plasma triglyceride levels by reducing the pool of fatty acids available for esterification into triacylglycerols. nih.gov
The mitochondrial beta-oxidation of eicosapentaenoyl-CoA proceeds through a cycle of four enzymatic reactions: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, a second dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by beta-ketothiolase. wikipedia.orgreactome.org Because EPA is a polyunsaturated fatty acid with double bonds at positions that are not typical for standard beta-oxidation intermediates, additional auxiliary enzymes, such as isomerases and reductases, are required to reposition the double bonds for the cycle to continue. For instance, studies have pointed to the upregulation of 2,4-dienoyl-CoA reductase gene expression by EPA, an enzyme crucial for the oxidation of polyunsaturated fats. nih.gov This efficient mitochondrial catabolism underscores a key metabolic fate of eicosapentaenoyl-CoA.
Peroxisomes play a specialized role in lipid metabolism, particularly in the initial beta-oxidation of very long-chain fatty acids (VLCFAs) and polyunsaturated fatty acids like EPA that are not efficiently handled by mitochondria initially. wikipedia.orgnih.gov
The first and rate-limiting step of peroxisomal beta-oxidation is catalyzed by acyl-CoA oxidase, which introduces a double bond and produces hydrogen peroxide (H₂O₂). nih.govyoutube.com This is distinct from the mitochondrial pathway, which uses acyl-CoA dehydrogenase and transfers electrons to the electron transport chain. wikipedia.org The subsequent steps in the peroxisomal pathway involve a bifunctional or multifunctional protein and a peroxisomal thiolase. nih.govnih.gov
Peroxisomal beta-oxidation of eicosapentaenoyl-CoA does not proceed to completion. Instead, the fatty acid is chain-shortened through a few cycles. nih.gov Studies using human skin fibroblasts have demonstrated that EPA is converted into shorter-chain polyunsaturated fatty acid metabolites, such as tetradecatrienoic acid (14:3n-3) and hexadecatetraenoic acid (16:4n-3). nih.gov These shortened acyl-CoAs can then be transported to the mitochondria, often as carnitine esters, for complete oxidation to acetyl-CoA. wikipedia.org This cooperative action between peroxisomes and mitochondria is essential for the complete catabolism of eicosapentaenoyl-CoA.
| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation | Reference |
|---|---|---|---|
| Primary Substrate Preference | Efficiently oxidizes EPA | Initiates oxidation of PUFAs and VLCFAs | nih.gov, wikipedia.org |
| First Enzyme | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase | wikipedia.org, youtube.com |
| Byproduct of First Step | FADH₂ | Hydrogen Peroxide (H₂O₂) | wikipedia.org, nih.gov |
| Extent of Oxidation | Complete oxidation to Acetyl-CoA | Chain-shortening, incomplete oxidation | reactome.org, nih.gov |
| Transport Mechanism | Carnitine Shuttle (CPT System) | ABCD transporters (e.g., ABCD1) | nih.gov, nih.gov |
| End Products | Acetyl-CoA, NADH, FADH₂ | Chain-shortened Acyl-CoAs, Acetyl-CoA, NADH | reactome.org, nih.gov |
Bioconversion of Eicosapentaenoyl-CoA to Other Long-Chain Polyunsaturated Fatty Acids
Eicosapentaenoyl-CoA serves as a precursor for the synthesis of longer and more unsaturated omega-3 fatty acids through a series of elongation and desaturation reactions.
Elongation to Docosapentaenoyl-CoA and Docosahexaenoyl-CoA
The conversion of eicosapentaenoyl-CoA to longer chain fatty acids occurs in the endoplasmic reticulum and involves a multi-enzyme complex. The process begins with the elongation of eicosapentaenoyl-CoA (20:5n-3) to docosapentaenoyl-CoA (DPA-CoA; 22:5n-3). This two-carbon extension is a critical step in the pathway. nih.gov Further elongation and subsequent desaturation and chain shortening steps in the peroxisome are required to form docosahexaenoyl-CoA (DHA-CoA; 22:6n-3).
Studies in young men have shown that the liver is the primary site for the desaturation and elongation of α-linolenic acid to EPA and DPA. scispace.com While EPA is readily converted to DPA, the subsequent conversion to DHA appears to be a more restricted process in humans. scispace.com This suggests a potential bottleneck in the synthesis of DHA from EPA, making dietary intake of pre-formed DHA important for maintaining adequate levels in tissues. scispace.com In vitro studies with endothelial cells have demonstrated that when these cells are treated with EPA, it is predominantly elongated to DPA, with only a small amount of DHA being formed. nih.gov
The enzymes involved in the microsomal fatty acyl-CoA elongation system include a condensing enzyme, 3-ketoacyl-CoA reductase (KAR), 3-hydroxyacyl-CoA dehydratase (HACD), and trans-2-enoyl-CoA reductase (TECR). researchgate.net The initial and rate-limiting step is the condensation of the fatty acyl-CoA with malonyl-CoA. researchgate.net
Table 1: Key Enzymes in the Microsomal Elongation of Eicosapentaenoyl-CoA
| Enzyme | Function |
| Condensing Enzyme | Catalyzes the initial condensation of eicosapentaenoyl-CoA with malonyl-CoA. |
| 3-Ketoacyl-CoA Reductase (KAR) | Reduces the resulting 3-ketoacyl-CoA intermediate. |
| 3-Hydroxyacyl-CoA Dehydratase (HACD) | Dehydrates the 3-hydroxyacyl-CoA intermediate. |
| Trans-2-Enoyl-CoA Reductase (TECR) | Reduces the trans-2-enoyl-CoA intermediate to form the elongated acyl-CoA. researchgate.net |
Metabolic Interferences and Cross-Talk with Other Fatty Acyl-Coenzyme A Species
Eicosapentaenoyl-CoA does not exist in isolation within the cell. It actively competes with other fatty acyl-CoA molecules for access to enzymes and can influence other metabolic pathways.
Competition with Arachidonoyl-Coenzyme A for Enzymatic Activities
Eicosapentaenoyl-CoA and arachidonoyl-CoA, the activated form of the omega-6 fatty acid arachidonic acid (AA), are key substrates in several metabolic pathways and often compete for the same enzymes. This competition is a critical determinant of the balance between the production of pro-inflammatory and anti-inflammatory lipid mediators.
One of the primary areas of competition is for acyl-CoA synthetase, the enzyme responsible for activating fatty acids to their CoA esters. Studies in rat aorta have shown that the synthesis of eicosapentaenoyl-CoA can be inhibited by arachidonic acid, and conversely, the synthesis of arachidonoyl-CoA is inhibited by eicosapentaenoic acid, though the former inhibition is stronger. nih.gov
Both eicosapentaenoyl-CoA and arachidonoyl-CoA are substrates for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of eicosanoids. researchgate.net The types of eicosanoids produced depend on the initial substrate. For example, arachidonic acid is metabolized to produce pro-inflammatory prostaglandins (B1171923) and leukotrienes, while eicosapentaenoic acid is converted to less inflammatory or even anti-inflammatory eicosanoids. researchgate.net
Furthermore, both fatty acyl-CoAs compete for incorporation into the phospholipids (B1166683) of cell membranes. nih.gov The relative abundance of EPA and AA in membrane phospholipids influences which fatty acid is released and made available for eicosanoid synthesis. Increased consumption of EPA can lead to its enrichment in membrane phospholipids, thereby reducing the amount of arachidonic acid available for pro-inflammatory signaling.
Table 2: Competitive Interactions between Eicosapentaenoyl-CoA and Arachidonoyl-CoA
| Enzyme/Process | Outcome of Competition | Reference |
| Acyl-CoA Synthetase | Inhibition of eicosapentaenoyl-CoA synthesis by arachidonic acid is stronger than the inhibition of arachidonoyl-CoA synthesis by eicosapentaenoic acid. | nih.gov |
| Cyclooxygenase (COX) | Competition for the active site determines the profile of prostaglandins and thromboxanes produced. | nih.gov |
| Lipoxygenase (LOX) | Competition influences the synthesis of different classes of leukotrienes and other lipoxygenase products. | researchgate.net |
| Phospholipid Acylation | The relative incorporation into cell membranes affects the availability of substrates for eicosanoid synthesis. | nih.gov |
Polyunsaturated Fatty Acyl-Coenzyme A Inhibition of Cholesterol Biosynthesis
Polyunsaturated fatty acyl-CoAs, including eicosapentaenoyl-CoA, have been shown to inhibit cholesterol biosynthesis. nih.govnih.gov This inhibitory effect is primarily targeted at the rate-limiting enzyme of this pathway, 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). nih.govnih.gov
Research has demonstrated that PUFA-CoAs can act as competitive inhibitors of HMG-CoA reductase. nih.gov This means they directly compete with the enzyme's natural substrate, HMG-CoA, for binding to the active site. Studies in both zebrafish and mice have provided evidence for this mechanism. nih.gov In zebrafish mutants with impaired fatty acid metabolism, an accumulation of PUFA-CoAs was associated with decreased HMG-CoA reductase activity, despite an increase in the amount of the enzyme protein. nih.gov Similarly, in vitro experiments have confirmed that human HMG-CoA reductase is inhibited by PUFA-CoAs. nih.gov
This direct inhibition of HMG-CoA reductase by PUFA-CoAs provides a molecular explanation for the cholesterol-lowering effects observed with increased dietary intake of polyunsaturated fatty acids. nih.gov It represents a distinct mechanism from other forms of regulation of cholesterol synthesis, such as the transcriptional control of the HMG-CoA reductase gene.
Cellular and Subcellular Mechanisms of Eicosapentaenoic Acid Coenzyme a Action
Regulation of Cellular Lipid Homeostasis and Dynamics
Eicosapentaenoyl-CoA is a key player in the intricate network that governs the storage, trafficking, and synthesis of lipids within the cell. Its presence and concentration can significantly alter the balance of lipid metabolism, particularly in relation to the formation of lipid droplets and the synthesis of new lipids, especially within the liver.
Modulation of Intracellular Lipid Droplet Formation and Fatty Acid Trafficking
Lipid droplets (LDs) are dynamic organelles central to the storage and mobilization of neutral lipids. The formation of these droplets is a regulated process that begins with the synthesis of triacylglycerols (TAGs) and cholesteryl esters in the endoplasmic reticulum (ER). The availability of fatty acyl-CoAs, including Eicosapentaenoyl-CoA, is a critical determinant in this process.
Studies have shown that EPA can influence the size and number of lipid droplets. In 3T3-L1 adipocytes, supplementation with EPA has been observed to reduce the size of lipid droplets and total lipid accumulation. nih.gov This effect is partly attributed to the suppression of genes that are crucial for LD function. nih.gov For LD biogenesis to occur, fatty acids must first be activated to their CoA esters by acyl-CoA synthetases (ACSs). uci.edu The resulting Eicosapentaenoyl-CoA is then available for incorporation into TAGs, the primary component of LDs. The recruitment of ACSL3, an acyl-CoA synthetase, to specific microdomains in the ER is an early step in LD formation, highlighting the importance of localized acyl-CoA production. uci.edu
Furthermore, the trafficking of fatty acids into and out of the cell and between organelles is a tightly controlled process involving a suite of proteins, including fatty acid transport proteins (FATPs) and fatty acid binding proteins (FABPs). berkeley.edu FATPs not only facilitate the uptake of long-chain fatty acids across the plasma membrane but some also possess acyl-CoA synthetase activity, directly converting the incoming fatty acid to its CoA ester. berkeley.edu This immediate activation to Eicosapentaenoyl-CoA traps the fatty acid within the cell and channels it towards various metabolic pathways, including storage in lipid droplets. berkeley.eduberkeley.edu In human skeletal muscle cells, chronic exposure to EPA has been shown to increase the expression of the fatty acid transporter CD36/FAT, leading to a greater uptake of fatty acids and their subsequent incorporation into cellular triacylglycerols and phospholipids (B1166683). nih.gov
Control of Hepatic Lipogenesis and Prevention of Hepatic Steatosis
The liver is a central hub for lipid metabolism, and dysregulation of hepatic lipogenesis can lead to conditions such as hepatic steatosis, characterized by the excessive accumulation of fat in the liver. libretexts.org Eicosapentaenoyl-CoA plays a significant role in modulating the pathways that contribute to this condition.
De novo lipogenesis (DNL) is the process by which excess carbohydrates are converted into fatty acids. libretexts.org A key substrate for this process is acetyl-CoA. EPA has been shown to suppress hepatic DNL. researchgate.net This is achieved through the downregulation of key lipogenic enzymes. Proposed mechanisms suggest that EPA reduces the amount of glucose available for DNL and inhibits the synthesis of TAGs. berkeley.edu This inhibition is mediated through the activation of AMP-activated protein kinase (AMPK), which in turn inhibits sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenic genes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). berkeley.edu
Furthermore, Eicosapentaenoyl-CoA directly influences the final step of TAG synthesis. In rat liver microsomes, Eicosapentaenoyl-CoA is incorporated into triacylglycerol to a lesser extent than oleoyl-CoA. nih.gov When present alongside oleoyl-CoA, Eicosapentaenoyl-CoA inhibits the formation of triacylglycerol, an effect not observed with other saturated and unsaturated fatty acyl-CoAs. nih.gov This suggests a direct inhibitory effect on the enzyme acyl-CoA:1,2-diacylglycerol O-acyltransferase (DGAT). nih.gov By reducing the synthesis and secretion of triacylglycerol from the liver, Eicosapentaenoyl-CoA contributes to the prevention of hepatic steatosis. nih.gov
Influence on Biological Membrane Structure and Function
The lipid composition of cellular membranes is a critical determinant of their physical properties and biological functions. The incorporation of Eicosapentaenoyl-CoA into membrane phospholipids can significantly alter membrane fluidity and the organization of specialized lipid domains, thereby impacting cellular signaling and protein function.
Eicosapentaenoic Acid-Coenzyme A Ester Incorporation into Membrane Phospholipid Bilayers
Once synthesized, Eicosapentaenoyl-CoA serves as a substrate for acyltransferases that incorporate it into the phospholipid bilayer of cellular membranes. nih.govresearchgate.net This process, part of the Lands cycle of phospholipid remodeling, allows for the dynamic modification of membrane composition. nih.gov In rat aorta, it has been demonstrated that eicosapentaenoic acid is predominantly incorporated into phospholipids. nih.gov Similarly, in CaCo-2 cells, EPA is preferentially incorporated into the phosphatidylethanolamine (B1630911) fraction of phospholipids. nih.gov This incorporation alters the fatty acid profile of the membrane, leading to an accumulation of omega-3 polyunsaturated fatty acids. nih.gov
The specific location and orientation of EPA within the membrane have been investigated using techniques like small-angle X-ray diffraction. These studies suggest that EPA, when incorporated into phospholipids, adopts a stable, extended conformation within the membrane's hydrocarbon core. researchgate.netnih.govresearchgate.net This positioning is thought to be stabilized by van der Waals interactions. researchgate.net
Impact on Membrane Fluidity and Lipid Domain Organization
The introduction of polyunsaturated fatty acids like EPA into membrane phospholipids has a profound effect on membrane fluidity. The multiple double bonds in the acyl chain of EPA create kinks, which disrupt the tight packing of phospholipid tails, thereby increasing membrane fluidity. researchgate.netresearchgate.netnih.gov Studies on model membranes have shown that fatty acids with four or more double bonds, including EPA, can increase membrane fluidity. uci.edu
Beyond a general increase in fluidity, the incorporation of Eicosapentaenoyl-CoA into phospholipids also influences the organization of lipid rafts. Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, which serve as platforms for cellular signaling. nih.govmdpi.com The introduction of EPA into these domains can alter their composition and stability. nih.govnih.gov Research indicates that EPA treatment leads to an enrichment of polyunsaturated fatty acids in the lipids of isolated rafts, affecting both the exoplasmic and cytoplasmic leaflets of the membrane. nih.gov This alteration of the lipid environment within the raft can displace resident signaling proteins, thereby modulating their activity. nih.gov It has been proposed that EPA segregates into PUFA-rich, cholesterol-poor (non-raft) domains, which may contribute to the disruption of lipid raft organization. nih.gov
Direct and Indirect Modulation of Key Enzyme Activities by Eicosapentaenoyl-Coenzyme A
Eicosapentaenoyl-CoA can directly interact with and modulate the activity of various enzymes involved in lipid metabolism. It can also exert indirect effects by influencing the expression of genes encoding these enzymes.
One of the most direct enzymatic modulations by Eicosapentaenoyl-CoA is its effect on triacylglycerol synthesis. As mentioned previously, Eicosapentaenoyl-CoA is a less preferred substrate for acyl-CoA:1,2-diacylglycerol O-acyltransferase (DGAT) compared to other fatty acyl-CoAs like oleoyl-CoA. nih.gov Furthermore, it acts as an inhibitor of this enzyme when present with other substrates, thereby directly reducing the rate of triacylglycerol synthesis. nih.gov
Eicosapentaenoyl-CoA also plays a role in the regulation of enzymes involved in cholesterol metabolism. Polyunsaturated fatty acids, including EPA, are known to be potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. berkeley.edu While some studies suggest this is an indirect effect, the activated CoA form is the metabolically relevant molecule within the cell.
Indirectly, Eicosapentaenoyl-CoA, through its parent molecule EPA, can regulate the gene expression of several key metabolic enzymes. For instance, EPA-rich oil has been shown to alter the expression of genes for stearoyl-CoA desaturase (SCD) and fatty acid desaturase-1 and -2 (FADS1 and FADS2) in THP-1 cells. nih.gov SCD is a rate-limiting enzyme in the synthesis of monounsaturated fatty acids from saturated fatty acids. nih.govresearchgate.net EPA has also been found to upregulate the gene expression of 2,4-dienoyl-CoA reductase, an enzyme involved in mitochondrial fatty acid oxidation. nih.gov In contrast, some studies have reported that long-chain omega-3 fatty acids are ineffective at inhibiting acetyl-CoA carboxylase (ACC) gene expression in certain cell types, suggesting a degree of specificity in its regulatory actions. researchgate.net ACC is a crucial enzyme that catalyzes the formation of malonyl-CoA, a key regulator of fatty acid oxidation. libretexts.orgdntb.gov.uadntb.gov.uanih.gov
The transport of fatty acyl-CoAs into the mitochondria for beta-oxidation is regulated by the carnitine palmitoyltransferase (CPT) system. frontiersin.org While some fatty acids can induce the gene expression of CPT-II, studies have shown that EPA, in contrast to certain other fatty acids, does not induce its expression in rat liver. researchgate.net
Table of Research Findings on Eicosapentaenoyl-CoA's Enzymatic Modulation:
| Enzyme | Organism/Cell Type | Effect of Eicosapentaenoyl-CoA/EPA | Type of Modulation | Reference |
| Acyl-CoA:1,2-diacylglycerol O-acyltransferase (DGAT) | Rat liver microsomes | Inhibition of triacylglycerol synthesis | Direct | nih.gov |
| HMG-CoA Reductase | General | Inhibition | Indirect (via PUFAs) | berkeley.edu |
| Stearoyl-CoA Desaturase (SCD) | THP-1 cells | Decreased gene expression | Indirect | nih.gov |
| Fatty Acid Desaturase-1 and -2 (FADS1, FADS2) | THP-1 cells | Decreased gene expression | Indirect | nih.gov |
| 2,4-dienoyl-CoA reductase | Rat | Upregulated gene expression | Indirect | nih.gov |
| Acetyl-CoA Carboxylase (ACC) | INS-1 cells | Ineffective at inhibition | Indirect | researchgate.net |
| Carnitine Palmitoyltransferase-II (CPT-II) | Rat liver | No induction of gene expression | Indirect | researchgate.net |
Inhibition of 3-Hydroxy-3-Methylglutaryl-Coenzyme A Reductase (HMGCR) by Polyunsaturated Fatty Acyl-Coenzyme A
Polyunsaturated fatty acids (PUFAs), once converted to their acyl-CoA forms, are recognized as potent inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR). nih.gov This enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. researchgate.netmdpi.com The inhibitory action of PUFA-CoAs on HMGCR is a key mechanism by which they contribute to the regulation of cellular cholesterol levels. nih.govresearchgate.net
Eicosapentaenoyl-CoA, specifically, participates in this regulation. Studies using bioinformatics and molecular docking have shown that EPA can bind to the inhibitor site of HMGCR with high affinity, suggesting a direct inhibitory role. researchgate.net This direct inhibition of the enzyme's activity reduces the conversion of HMG-CoA to mevalonate, thereby decreasing the endogenous production of cholesterol. researchgate.netmdpi.com
Beyond direct enzyme inhibition, EPA also influences the expression of the HMGCR gene. Research in THP-1 macrophage cells demonstrated that EPA treatment significantly decreases the mRNA levels of HMGCR. nih.gov This transcriptional downregulation complements the direct enzymatic inhibition, leading to a more sustained reduction in cholesterol synthesis.
Table 1: Research Findings on EPA's Effect on HMGCR
| Mechanism | Effect | Cell/Model System | Supporting Evidence |
|---|---|---|---|
| Direct Enzyme Interaction | Binds to the inhibitor site of HMGCR, competitively inhibiting its activity. | In silico (Molecular Docking) | EPA binds to the HMGCoAR inhibitor site with greater affinity than some statins. researchgate.net |
| Gene Expression Regulation | Decreases HMGCR mRNA expression. | THP-1 Macrophages | Treatment with EPA significantly decreased mRNA amounts of HMGCR. nih.gov |
| Synergistic Effects | Enhances the regulatory effect of statins (like lovastatin) on HMGCR gene expression. | HepG2 Cells | Combined treatment with EPA and lovastatin (B1675250) enhanced the regulatory effect on HMGCR gene expression. nih.gov |
Regulation of Acyl-Coenzyme A Oxidase Activity
Eicosapentaenoyl-CoA also modulates the activity of acyl-Coenzyme A oxidases (ACOX). These enzymes catalyze the first and often rate-limiting step of peroxisomal β-oxidation, a pathway crucial for shortening very-long-chain fatty acids and other lipid molecules that cannot be initially processed in the mitochondria. nih.gov ACOX1, in particular, acts on straight-chain fatty acids. nih.gov
Eicosapentaenoic Acid-Coenzyme A in Cellular Signaling and Regulatory Networks
As a significant cellular metabolite, eicosapentaenoyl-CoA is a key node in signaling and regulatory networks. It acts not just as a metabolic intermediate but also as a signaling molecule that can directly or indirectly influence protein function and gene expression programs, thereby affecting broad physiological outcomes.
Implications for Protein Acylation and Post-Translational Modifications
Protein acylation is a vital post-translational modification (PTM) where an acyl group from an acyl-CoA donor is attached to an amino acid residue on a protein. nih.gov This modification can alter the protein's structure, stability, subcellular localization, and interaction with other molecules. nih.gov Fatty acyl-CoAs, including eicosapentaenoyl-CoA, are donors for a specific type of acylation.
While the general roles of acetyl-CoA and malonyl-CoA in acylation are well-documented, the specific functions of polyunsaturated acyl-CoAs are an emerging area of research. nih.gov The attachment of a long, unsaturated acyl chain like eicosapentaenoic acid to a protein can significantly alter its hydrophobicity and its affinity for cellular membranes or other lipid-rich structures. This can influence the localization and function of signaling proteins, ion channels, and other membrane-associated proteins. Given the profound impact of EPA on cellular processes, it is plausible that the acylation of key regulatory proteins with eicosapentaenoyl-CoA is one of the mechanisms through which it exerts its effects.
Influence on Gene Expression and Transcriptional Control
One of the most well-documented roles of eicosapentaenoyl-CoA is its influence on gene expression. frontiersin.org It acts as a ligand or precursor to ligands for several nuclear receptors, which are transcription factors that regulate gene networks involved in metabolism and inflammation. nih.govnih.gov
A primary target is the family of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. nih.govnih.gov
PPARα Activation : In metabolic tissues like the liver, EPA and its CoA derivative activate PPARα. This leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, such as carnitine palmitoyltransferase I (CPT1), and the downregulation of genes involved in lipid synthesis. ewha.ac.kr This shifts the cellular metabolic state towards lipid catabolism.
PPARγ Activation : EPA can also activate PPARγ, which is crucial for adipocyte differentiation and lipid storage. arvojournals.orgresearchgate.net In meibomian gland epithelial cells, EPA-induced PPARγ activation leads to lipid synthesis. arvojournals.org
Beyond PPARs, EPA treatment modulates a wide array of genes. In various cell types, it has been shown to down-regulate the expression of adipogenic and inflammatory genes while up-regulating genes involved in lipolysis and antioxidant responses. nih.govewha.ac.kr For example, EPA can repress the expression of pro-inflammatory cytokines like IL-1β and IL-6 and key lipogenic enzymes such as stearoyl-CoA desaturase (SCD). nih.govnih.gov
Table 2: Genes Regulated by Eicosapentaenoic Acid (EPA)
| Gene | Function | Effect of EPA | Reference |
|---|---|---|---|
| HMGCR | Cholesterol Synthesis (Rate-limiting enzyme) | Down-regulated | nih.gov |
| SCD | Fatty Acid Desaturation (Lipogenesis) | Down-regulated | nih.gov |
| PPARγ | Nuclear Receptor (Adipogenesis, Lipid Metabolism) | Activated | arvojournals.orgresearchgate.net |
| PPARα | Nuclear Receptor (Fatty Acid Oxidation) | Activated | nih.gov |
| IL-1β, IL-6 | Pro-inflammatory Cytokines | Down-regulated | nih.gov |
| CPT1A | Fatty Acid Oxidation (Mitochondrial shuttle) | Up-regulated | ewha.ac.kr |
| ACC | Fatty Acid Synthesis (Adipogenesis) | Down-regulated | ewha.ac.kr |
Role of Eicosapentaenoic Acid-Coenzyme A in Autophagic Flux and Lysosomal Function
Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and long-lived proteins, playing a critical role in maintaining cellular homeostasis. Eicosapentaenoyl-CoA is emerging as a significant modulator of this pathway.
Research has demonstrated that EPA can restore and improve autophagic flux, particularly under conditions of cellular stress like lipotoxicity. nih.gov In models of lipid overload, which can burden and impair the lysosomal system, EPA supplementation alleviates lysosomal dysfunction, reduces the accumulation of autophagy substrates like p62, and restores proper lysosomal acidification. nih.gov This indicates that EPA not only stimulates autophagy but also ensures the process completes efficiently. nih.gov
The mechanisms underlying this effect involve key energy-sensing and autophagy-regulating pathways.
EPA has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy status. researchgate.netnih.gov
Activated AMPK can, in turn, inhibit the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a major negative regulator of autophagy initiation. nih.gov
Studies also show that EPA increases the expression of the autophagic marker LC3BII and promotes the formation of autophagolysosomes. arvojournals.org
Furthermore, EPA can enhance the activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. nih.gov
By promoting efficient autophagic flux, EPA helps cells cope with stress, clear damaged components, and maintain metabolic balance. nih.govnih.gov This action is linked to its ability to reduce endoplasmic reticulum (ER) stress and subsequent apoptosis. nih.gov
Analytical and Methodological Approaches for Eicosapentaenoic Acid Coenzyme a Research
Advanced Spectrometric Techniques for Quantification and Structural Elucidation
Modern spectrometric methods have become indispensable for the detailed analysis of eicosapentaenoyl-CoA and related fatty acyl-CoAs. These techniques offer high sensitivity and specificity, enabling researchers to identify and quantify these molecules even at low concentrations within intricate biological systems.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Platforms
Liquid chromatography-mass spectrometry (LC-MS) stands as a primary tool for the direct analysis of eicosapentaenoyl-CoA. Specifically, LC coupled with tandem mass spectrometry (LC-MS/MS) operating in multiple-reaction monitoring (MRM) mode provides a highly sensitive and specific method for quantifying long-chain fatty acyl-CoA species. nii.ac.jpjst.go.jp This approach often involves electrospray ionization (ESI) in the positive ion mode. nih.gov The methodology allows for the detection of individual long-chain fatty acyl-CoA species by monitoring for a characteristic neutral loss, such as the m/z 507 fragment corresponding to the CoA moiety. nii.ac.jpjst.go.jp This technique has been successfully employed to confirm the conversion of eicosapentaenoic acid (EPA) into eicosapentaenoyl-CoA by recombinant human acyl-CoA synthetase enzymes. nii.ac.jpjst.go.jp The use of an internal standard, such as heptadecanoyl-CoA (17:0-CoA), allows for accurate quantification by comparing the relative peak areas in the ion chromatogram. nii.ac.jpjst.go.jp
While GC-MS is not typically used for the direct analysis of intact eicosapentaenoyl-CoA due to its low volatility and thermal instability, it is a cornerstone for analyzing its fatty acid component, eicosapentaenoic acid. restek.comthermofisher.com This is achieved through a process of hydrolysis and derivatization to form fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis. restek.comscioninstruments.com
Table 1: Comparison of LC-MS/MS and GC-MS for Eicosapentaenoyl-CoA Related Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte | Intact Eicosapentaenoyl-CoA | Eicosapentaenoic Acid (as FAME) |
| Sample Prep | Extraction of acyl-CoAs | Hydrolysis and Derivatization to FAMEs |
| Ionization | Electrospray Ionization (ESI) | Electron Impact (EI) or Chemical Ionization (CI) |
| Key Advantage | Direct analysis of the intact molecule | High-resolution separation of fatty acids |
| Primary Use | Quantification of Eicosapentaenoyl-CoA levels | Determination of fatty acid profile |
Application of Gas Chromatography for Fatty Acid Methyl Ester Analysis
Gas chromatography (GC) is the standard and preferred method for the detailed analysis of fatty acids, including eicosapentaenoic acid, which is the fatty acid component of eicosapentaenoyl-CoA. restek.comscioninstruments.com For GC analysis, fatty acids are first converted into their more volatile and less polar fatty acid methyl esters (FAMEs). restek.comnih.gov This derivatization is a critical step that enables the separation and quantification of individual fatty acids from complex mixtures. nih.gov
The process involves the esterification of lipids, followed by injection, separation, identification, and quantification of the FAMEs. nih.gov Various capillary columns with different polarities are used for the separation of FAMEs. Highly polar stationary phases, such as those found in FAMEWAX™ or Rt-2560 columns, provide excellent resolution of polyunsaturated FAMEs, including methyl eicosapentaenoate. restek.com The choice of column is crucial for resolving closely related fatty acid isomers, such as cis and trans isomers. restek.com Identification of FAMEs is typically achieved by comparing their retention times with those of known standards. nih.govcustoms.go.jp For quantification, an internal standard is often added to the sample before processing. nih.gov
Ultra-fast GC methods have been developed to dramatically reduce analysis times from 30-60 minutes to just a couple of minutes, without compromising accuracy or precision. thermofisher.com This high-throughput capability is particularly valuable for large-scale studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules, including the characterization of fatty acid isomers. While direct NMR analysis of eicosapentaenoyl-CoA is complex, NMR plays a crucial role in identifying the isomeric forms of its fatty acid component, eicosapentaenoic acid. For instance, ¹³C NMR spectroscopy can be used for the positional analysis of fatty acids in triglycerides. science.gov
In the broader context of polyunsaturated fatty acids, two-dimensional NMR techniques are instrumental in identifying and characterizing isomers. researchgate.net This is particularly important for distinguishing between different positional and geometric (cis/trans) isomers of fatty acids, which can be challenging to resolve by chromatography alone. researchgate.net For example, NMR has been used to unequivocally assign the double bond positions in mono-trans isomers of docosahexaenoic acid (DHA), a related omega-3 fatty acid. researchgate.net This level of detailed structural information is vital for understanding the specific biological roles of different fatty acid isomers.
Methodologies for Isolation and Purification of Eicosapentaenoyl-Coenzyme A
The isolation and purification of eicosapentaenoyl-CoA are critical steps for its detailed biochemical and functional characterization. These processes aim to separate the target molecule from other cellular components and potential contaminants, yielding a high-purity sample for subsequent analysis.
Molecular Distillation and Salt Precipitation Techniques
Molecular distillation is a purification technique that is particularly useful for separating heat-sensitive compounds like long-chain fatty acids and their derivatives. researchgate.netresearchgate.net It operates under high vacuum and low temperatures, which minimizes the risk of thermal degradation. researchgate.net This method separates components based on their molecular weight, making it effective for removing impurities from fatty acids. researchgate.netmdpi.com While not directly applied to the purification of the CoA thioester itself, it is a valuable technique for purifying the eicosapentaenoic acid precursor.
Salt precipitation is another technique that can be employed in the initial stages of purification. By manipulating the ionic strength of the solution, it is possible to selectively precipitate out certain proteins and other macromolecules, thereby enriching the sample for smaller molecules like eicosapentaenoyl-CoA.
Preparative Chromatography for High-Purity Eicosapentaenoyl-Coenzyme A
Preparative high-performance liquid chromatography (HPLC) is a cornerstone technique for obtaining highly pure eicosapentaenoyl-CoA. nih.govnih.govacs.org Following synthesis, preparative HPLC is used to purify the eicosapentaenoyl-CoA, often achieving a purity of over 98% or 99%. nih.govnih.govacs.org This method allows for the separation of the desired product from unreacted starting materials and any side products formed during the synthesis. The purified eicosapentaenoyl-CoA can then be used in various in vitro assays and functional studies. nih.govnih.govacs.org
In Vitro and Ex Vivo Experimental Models for Studying Eicosapentaenoic Acid-Coenzyme A Metabolism
In vitro and ex vivo models are indispensable for dissecting the complex metabolic pathways of Eicosapentaenoic Acid-Coenzyme A (EPA-CoA). These systems permit researchers to investigate cellular and molecular mechanisms in controlled environments, providing insights that are often difficult to obtain from in vivo studies alone.
Cultured cell lines serve as powerful tools for exploring the metabolic fate of EPA. Studies using various cell types have elucidated how EPA is incorporated, processed, and how it influences cellular functions. For instance, the murine 3T3-L1 preadipocyte cell line is a well-established model for studying adipogenesis and the effects of fatty acids like EPA on inflammatory responses. nih.gov Human liver-derived HepG2 cells are frequently used to examine hepatic lipid metabolism. In these cells, EPA has been shown to reduce the expression of genes central to fatty acid synthesis, such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACACA). nih.gov
In the context of vascular biology, Human Umbilical Vein Endothelial Cells (HUVECs) are used to model the endothelium. nih.gov Proteomic analyses of HUVECs treated with EPA have identified key regulated proteins involved in cytoprotective pathways like glutathione (B108866) metabolism and oxidation reduction. nih.gov Similarly, studies on washed human platelets have revealed that EPA is readily acylated into phospholipids (B1166683), where it can compete with arachidonic acid, thereby altering eicosanoid production. nih.gov Porcine enterocyte cell lines (IPEC-J2) have been used to investigate how EPA and other omega-3 fatty acids can counteract metabolic dysregulation stimulated by endotoxins. ebi.ac.uk
Subcellular fractions, such as microsomes and mitochondria, allow for the study of specific enzymatic reactions. The metabolism of EPA and docosahexaenoic acid (DHA) is known to involve both mitochondria and peroxisomes, particularly through β-oxidation pathways in the liver. researchgate.net The concept of a precursor pool of this compound within tissues is crucial for understanding its metabolic channeling. nih.govnih.gov The specific activity of this this compound pool determines the rate at which EPA is incorporated into various lipid classes or directed towards other metabolic fates. nih.govnih.gov
Examining the kinetics of this compound in specific tissues provides a dynamic view of its metabolism and function throughout the body.
Liver: The liver is a central hub for fatty acid metabolism. Studies in rats have shown that the liver has a very high rate of EPA incorporation from the precursor this compound pool into lipids, primarily phospholipids. nih.govnih.gov The rate is estimated to be 2529 nmol/s/g × 10⁻⁴. nih.govnih.gov In contrast to the brain and heart, only a small fraction (7%) of labeled EPA is oxidized in the liver within minutes of infusion. nih.govnih.gov The liver also converts EPA to DHA at a rate of 25.1 nmol/s/g × 10⁻⁴. nih.govnih.gov In mouse models of nonalcoholic fatty liver disease (NAFLD), EPA supplementation has been shown to improve hepatic steatosis by decreasing the expression of genes for fatty acid synthesis (FASN, Acaca) and increasing those for fatty acid oxidation (Pparα, Cpt1a, Cpt2). nih.govnih.gov
Aorta: Research indicates a protective role for EPA in aortic health. In mouse models of abdominal aortic aneurysm (AAA), a diet enriched with EPA was found to attenuate aneurysm formation. plos.orgplos.org The protective mechanism involves the suppression of tissue remodeling pathways, including a reduction in matrix metalloproteinases (MMP2, MMP9) and vascular calcification. plos.orgplos.org The ratio of EPA to arachidonic acid (AA) in patients has been negatively correlated with the maximum diameter of an AAA, suggesting that lower EPA levels are associated with aneurysm size and growth. nih.gov
Brain: The transport of EPA into the brain is measurable, though its concentration in brain tissue remains low compared to DHA. nih.govyoutube.com Kinetic studies in rats show that the incorporation rate of EPA from the brain's this compound pool into lipids is 36 nmol/s/g × 10⁻⁴, significantly lower than in the liver. nih.govnih.gov A substantial portion of EPA that enters the brain is rapidly metabolized, with 31-48% undergoing oxidation. nih.govnih.gov The conversion rate of EPA to DHA in the brain is also relatively low at 0.65 nmol/s/g × 10⁻⁴. nih.govnih.gov These findings suggest that the direct effects of EPA within the brain may be limited, and its neurological benefits could stem from its anti-inflammatory actions in the periphery or its conversion to DHA in the liver. nih.govnih.gov
Table 1: Kinetic Parameters of Eicosapentaenoic Acid (EPA) Metabolism in Rat Tissues Data derived from studies on conscious rats following [1-¹⁴C]EPA infusion. nih.govnih.gov
| Parameter | Liver | Brain | Heart |
| EPA Incorporation Rate (from this compound pool into lipids; nmol/s/g × 10⁻⁴) | 2529 | 36 | Insignificant |
| EPA Oxidation (% of labeled EPA at 5 min) | 7% | 31-48% | 31-48% |
| EPA Conversion Rate to DHA (nmol/s/g × 10⁻⁴) | 25.1 | 0.65 | - |
| Deacylation-Reacylation Half-Life | 38-128 min | 22 h | - |
Genetic and Molecular Biology Tools for Pathway Dissection
Modern molecular biology techniques have been pivotal in identifying and characterizing the genes and enzymes responsible for EPA biosynthesis, providing pathways for metabolic engineering and a deeper understanding of its regulation.
The genes responsible for EPA synthesis were first discovered in marine bacteria. A key breakthrough was the cloning of the EPA biosynthesis gene cluster from Shewanella pneumatophori. nih.gov This cluster contains a set of five genes, pfaA, pfaB, pfaC, pfaD, and pfaE, which encode a large polyketide synthase (PKS)-like enzymatic complex that synthesizes EPA from acetyl-CoA without free intermediates. nih.govjmb.or.kr
Heterologous expression of this pfa gene cluster in non-native hosts, most notably Escherichia coli, has proven to be a powerful tool. nih.govjmb.or.kr When transformed with the gene cluster, E. coli can produce EPA, typically at levels of 1-5% of total fatty acids. nih.gov This strategy not only confirms the function of the cloned genes but also creates a platform for studying the enzymatic machinery and for the potential biotechnological production of EPA. jmb.or.kr Researchers have worked to enhance these yields; for example, replacing the native promoter sequences of the pfa gene cluster with a strong, inducible promoter like the lacZ promoter significantly increased EPA production in E. coli. amazonaws.com
Site-directed mutagenesis and gene disruption are used to dissect the function of specific enzymes within the metabolic pathway. In a study on Shewanella livingstonensis, disrupting the fadH gene, which encodes a 2,4-dienoyl-CoA reductase, was shown to impair the conversion of DHA back to EPA. nih.gov This finding provided direct evidence that a β-oxidation pathway is involved in this retroconversion process. nih.gov Similarly, gene identification and expression studies in microalgae have uncovered novel elongase and desaturase enzymes responsible for converting EPA into DHA, which were functionally characterized through expression in yeast. nih.gov
Global "omics" approaches provide a system-wide view of the molecular changes associated with EPA metabolism and accumulation.
Transcriptomics , the study of the complete set of RNA transcripts, has revealed how gene expression is modulated to favor EPA synthesis. In a high-EPA-producing mutant of the microalga Schizochytrium sp., comparative transcriptomic analysis showed that genes related to the PKS pathway, fatty acid elongation, and triglyceride synthesis were significantly upregulated. nih.gov Conversely, genes involved in the fatty acid degradation pathway (β-oxidation) were downregulated, creating a metabolic push towards EPA accumulation. nih.gov In the sea urchin Strongylocentrotus intermedius, integrated metabolomic and transcriptomic analyses identified differentially expressed genes, such as fatty acid desaturase 2 (Fads2), that correlated with EPA concentrations during gonad development. nih.gov In human CD4+ T cells, transcriptomics revealed that EPA exposure induces a distinct anti-inflammatory profile by downregulating immune response genes. biorxiv.org
Proteomics , the large-scale study of proteins, identifies the key protein players regulated by EPA. A label-free quantitative proteomic study in HUVECs identified 1958 proteins, revealing that EPA treatment significantly affects pathways related to glutathione metabolism and oxidation-reduction. nih.gov Key proteins upregulated or regulated by EPA in this endothelial activation model included Catalase (CAT), Glutamate-cysteine ligase regulatory subunit (GCLM), and Heme oxygenase 1 (HMOX1). nih.gov A comprehensive proteomic analysis of porcine enterocytes further detailed how omega-3 fatty acids, including EPA, can counteract metabolic dysregulation caused by inflammatory stimuli at the protein level. ebi.ac.uk
Table 2: Key Genes and Proteins Identified in EPA-Related Transcriptomic and Proteomic Studies
| Organism/Cell Type | Method | Key Findings | Genes/Proteins Identified | Reference(s) |
| Schizochytrium sp. | Transcriptomics | Upregulation of synthesis pathways, downregulation of degradation pathways in a high-EPA mutant. | PKS pathway genes, fatty acid elongases, acetyl-CoA carboxylase | nih.gov |
| Sea Urchin (S. intermedius) | Transcriptomics | Identification of genes correlating with EPA levels during gonad development. | Fads2, Aldh7a1, Ecm3, Hsd17b12 | nih.gov |
| Human CD4+ T Cells | Transcriptomics | EPA induces an anti-inflammatory transcriptomic landscape. | Downregulation: HLA-DRA, CD69, IL2RA | biorxiv.org |
| HUVECs | Proteomics | EPA regulates proteins involved in antioxidant and cytoprotective pathways. | Catalase (CAT), GCLM, HMOX1, TUFM, ITGA6, ANXA6, HSPA1A | nih.gov |
| Mouse Liver | Gene Expression | EPA regulates genes involved in hepatic lipid metabolism. | Downregulation: FASN, Acaca. Upregulation: Pparα, Cpt1a, Cpt2 | nih.gov |
Advanced Research Perspectives and Future Directions
Identification of Novel Eicosapentaenoic Acid-Coenzyme A Interacting Proteins and Metabolites
The metabolic fate of EPA is dictated by the proteins that interact with its activated form, EPA-CoA. Research has identified several key enzymes whose activity is directly influenced by this compound, thereby channeling EPA into specific metabolic pathways. A primary example is the inhibition of acyl-CoA:1,2-diacylglycerol O-acyltransferase (DGAT) by this compound. This enzyme is crucial for the final step in triacylglycerol (TAG) synthesis. By being a poor substrate for and an inhibitor of DGAT, this compound effectively reduces the hepatic synthesis and secretion of TAG. nih.govnih.gov
In contrast, this compound is a preferential substrate for enzymes involved in oxidative pathways. Studies have shown that EPA is more readily oxidized than other fatty acids like docosahexaenoic acid (DHA), particularly through mitochondrial beta-oxidation, a process initiated by carnitine palmitoyltransferase I (CPT-I). nih.gov Furthermore, long-chain acyl-CoA synthetases (ACSLs), such as ACSL3, play a role in mediating the effects of EPA on endothelial function, suggesting that the specific synthetase that activates EPA can influence its subsequent biological actions. nih.gov
Beyond metabolic enzymes, this compound thioesters are being investigated as direct modulators of transcription factors. Emerging evidence suggests that this compound may act as a suppressor ligand for nuclear receptors like hepatocyte nuclear factor 4α (HNF4α), directly influencing gene expression programs related to metabolism and inflammation. nih.gov
| Interacting Protein | Function | Effect of Interaction with this compound |
| Acyl-CoA:1,2-diacylglycerol O-acyltransferase (DGAT) | Catalyzes the final step in triacylglycerol (TAG) synthesis. | This compound is a poor substrate and inhibitor, leading to reduced TAG synthesis. nih.govnih.gov |
| Long-Chain Acyl-CoA Synthetase (ACSL) | Activates fatty acids by converting them to acyl-CoAs. | Different ACSL isoforms may channel this compound toward specific metabolic fates. nih.gov |
| Carnitine Palmitoyltransferase I (CPT-I) | Mediates the transport of long-chain fatty acyl-CoAs into mitochondria for β-oxidation. | This compound is a preferred substrate, promoting its mitochondrial oxidation over storage. nih.gov |
| Hepatocyte Nuclear Factor 4α (HNF4α) | A nuclear receptor that regulates genes involved in lipid homeostasis. | This compound thioesters may act as suppressor ligands, directly altering gene transcription. nih.gov |
Integration of Systems Biology and Computational Modeling for Metabolic Network Analysis
The complex and interconnected nature of fatty acid metabolism necessitates the use of systems biology and computational modeling to understand the impact of this compound. nih.gov These approaches allow for a holistic analysis of metabolic networks, moving beyond the study of single enzymes to predict how changes in this compound levels will affect the entire cellular system. researchgate.net
A key area of application is in modeling the competition between omega-3 (like EPA) and omega-6 (like arachidonic acid, AA) metabolic pathways. For instance, cybernetic models have been developed to simulate the competition between EPA and AA for the enzyme cyclooxygenase (COX). nih.gov These models can predict how varying concentrations of this compound and arachidonoyl-CoA influence the production of pro-inflammatory prostaglandins (B1171923) (from AA) versus less inflammatory or anti-inflammatory eicosanoids (from EPA). This provides a quantitative framework for understanding the anti-inflammatory effects of EPA and for determining the substrate concentrations needed to shift the metabolic balance towards a desired outcome. nih.gov
In biotechnology, computational models are integral to metabolic engineering efforts. researchgate.netfao.org By simulating the metabolic flux in microorganisms, researchers can identify potential bottlenecks in EPA production pathways and predict the effects of genetic modifications, such as gene overexpression or knockout, before they are implemented in the lab. This accelerates the design-build-test-learn cycle for developing high-yield microbial strains. nih.gov
Rational Design and Development of Enzymatic Modulators Targeting Eicosapentaenoic Acid-Coenzyme A Pathways
The distinct substrate preferences of enzymes in this compound pathways provide a foundation for the rational design of specific modulators. The goal is to develop molecules that can selectively enhance or inhibit key enzymes, thereby directing the metabolic flow of this compound towards beneficial outcomes.
Key enzymatic targets include:
Desaturases and Elongases: In the context of biotechnological production, these enzymes are critical for synthesizing EPA from shorter fatty acid precursors. google.comwikipedia.org Modulators could be designed to enhance their activity or alter their substrate specificity to improve EPA yield.
Acyl-CoA:1,2-diacylglycerol O-acyltransferase (DGAT): Given that this compound is a natural inhibitor of DGAT, designing more potent and specific inhibitors based on the structure of this compound could lead to new therapeutics for hypertriglyceridemia. nih.gov
Carnitine Palmitoyltransferase (CPT) System: Developing activators of CPT-I that are selective for this compound could promote its oxidation, a strategy potentially beneficial for managing metabolic disorders by preventing lipid accumulation. nih.gov
This rational design approach requires a deep understanding of the three-dimensional structure of the target enzymes and their interaction with this compound. By elucidating these structures, medicinal chemists can design small molecules that mimic or block the binding of this compound to achieve a desired therapeutic or biotechnological effect.
Elucidation of Precise Eicosapentaenoic Acid-Coenzyme A Signaling Roles Beyond Metabolic Substrates
While the role of this compound as a metabolic intermediate is well-established, its function as a direct signaling molecule is an exciting and emerging area of research. This involves activities that are not dependent on its conversion into downstream products like eicosanoids or its incorporation into complex lipids.
A prime example of this direct signaling is the potential for this compound thioesters to act as ligands for nuclear receptors. The finding that this compound may suppress the activity of HNF4α suggests a direct link between the metabolic state of the cell (i.e., the concentration of this compound) and the regulation of gene expression. nih.gov This interaction could modulate a wide range of cellular processes, including glucose metabolism, lipid homeostasis, and inflammation, independent of the effects of EPA's downstream metabolites.
Future research will focus on identifying other proteins, particularly transcription factors and signaling kinases, that are directly regulated by binding to this compound. This could reveal that the cellular concentration of this compound itself is a key metabolic sensor that helps the cell adapt to nutritional cues. Unraveling these precise signaling roles will provide a more complete picture of how omega-3 fatty acids exert their pleiotropic effects on health. nih.govnih.gov
Biotechnological Strain Engineering and Process Optimization for Enhanced Eicosapentaenoic Acid Production
The increasing demand for EPA has driven significant efforts in the biotechnological production of this fatty acid using metabolically engineered microorganisms, which offers a sustainable alternative to fish oil. fao.orgnih.gov The oleaginous yeast Yarrowia lipolytica has emerged as a particularly successful platform for high-level EPA production. genscript.com
Strain engineering strategies focus on a multi-pronged approach:
Introducing the Biosynthetic Pathway: Y. lipolytica does not naturally produce EPA. Therefore, the essential heterologous genes from the omega-3/omega-6 biosynthetic pathway are introduced. This includes genes encoding for desaturases (e.g., Δ6, Δ5, Δ17) and elongases (e.g., C18/20 elongase). google.com
Increasing Carbon Flux: To push more substrate into the engineered pathway, native genes are overexpressed. For example, overexpression of a C16/18-elongase can increase the precursor pool for the EPA pathway. nih.gov
Blocking Competing Pathways: To prevent the diversion of intermediates away from EPA synthesis, competing metabolic pathways are inactivated. A crucial step has been the knockout of the PEX10 gene, which is involved in peroxisome biogenesis, thereby reducing the degradation of fatty acids. genscript.com
Enhancing Accumulation: Engineering the lipid storage machinery to favor the accumulation of EPA within triacylglycerols.
Through these combined strategies, engineered Y. lipolytica strains have been developed that can produce EPA at levels exceeding 25% of their dry cell weight, with the final oil containing over 56% EPA. nih.govgenscript.com Process optimization, including the development of advanced fed-batch fermentation protocols, is also critical to maximize both biomass and EPA yield on an industrial scale. nih.gov
| Gene/Strategy | Purpose in Strain Engineering | Example |
| Overexpression of Desaturases (Δ6, Δ5, Δ17) | Introduce double bonds at specific positions in the fatty acid chain to create EPA precursors. | Introduction of multiple copies of desaturase genes from various microbial sources. google.com |
| Overexpression of Elongases (e.g., C18/20) | Lengthen the fatty acid carbon chain. | Overexpression of elongase genes to convert 18-carbon fatty acids to 20-carbon precursors. nih.gov |
| Inactivation of Peroxisome Biogenesis (e.g., PEX10 knockout) | Prevent the degradation of fatty acids via β-oxidation in peroxisomes. | Deletion of the PEX10 gene was critical for achieving high accumulation of EPA. genscript.com |
| Two-Stage Fed-Batch Fermentation | Optimize conditions for cell growth first, then shift to conditions that favor EPA production and accumulation. | A process control strategy to maximize biomass and final product titer. nih.gov |
Q & A
Q. What are the established methodologies for synthesizing and purifying EPA-CoA in laboratory settings?
this compound synthesis typically involves enzymatic conjugation of eicosapentaenoic acid (EPA) to coenzyme A (CoA) using acyl-CoA synthetases. Key steps include:
- Enzymatic activation : EPA is activated via ATP-dependent ligation to CoA in buffered solutions (pH 7.4–8.0) with magnesium ions as cofactors .
- Purification : Reverse-phase HPLC or affinity chromatography (e.g., using CoA-binding resins) ensures high purity. Validation via mass spectrometry (e.g., m/z 976.4 for this compound) is critical .
- Storage : Stabilize in acidic buffers (pH 5.0–6.0) at -80°C to prevent hydrolysis .
Q. How do structural features of this compound influence its biochemical activity compared to other acyl-CoA derivatives?
this compound’s five cis double bonds create a kinked conformation, reducing packing efficiency in lipid bilayers and enhancing substrate accessibility for enzymes like carnitine palmitoyltransferase-I (CPT-I). This structural flexibility contrasts with saturated acyl-CoAs (e.g., palmitoyl-CoA), which exhibit rigid conformations that limit enzyme binding kinetics .
Q. What analytical techniques are most reliable for quantifying this compound in cellular or in vitro systems?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Enables sensitive detection (limit of quantification ~1 nM) using isotopic internal standards (e.g., deuterated this compound) .
- Enzymatic assays : Coupled with NADH/NADPH-dependent reactions (e.g., β-oxidation pathways) to measure activity indirectly .
- Nuclear magnetic resonance (NMR) : Provides structural confirmation but requires high sample concentrations (>100 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound’s role in lipid metabolism across experimental models?
Discrepancies often arise from:
- Model variability : this compound effects differ in hepatocytes (enhanced β-oxidation) vs. cardiomyocytes (altered membrane fluidity). Standardize cell lines (e.g., HepG2 for liver studies) and control for CoA pool sizes .
- Dose-dependent effects : Low this compound (1–10 µM) may activate PPARα, while higher doses (>50 µM) disrupt mitochondrial membranes. Use isotopically labeled tracers to track compartment-specific metabolism .
- Meta-analyses : Apply PRISMA guidelines to reconcile heterogeneous data, emphasizing studies with rigorous this compound quantification .
Q. What mechanistic insights explain this compound’s paradoxical effects on pro-inflammatory vs. anti-inflammatory pathways?
this compound directly inhibits NF-κB by binding to IKKβ (IC₅₀ ~20 µM), while its metabolite, resolvin E1, activates anti-inflammatory pathways. Use CRISPR-edited cell lines (e.g., IKKβ knockouts) to isolate this compound-specific effects .
Methodological Best Practices
Q. How should researchers design controls to account for this compound’s instability in long-term experiments?
- Time-course stability assays : Monitor this compound degradation in experimental buffers via LC-MS and adjust incubation periods accordingly .
- Inhibitor controls : Include acyl-CoA thioesterase inhibitors (e.g., thiol-blocking agents) to prevent hydrolysis .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
